molecular formula C30H33FO11S B13856323 Canagliflozin 2-Glucuronide

Canagliflozin 2-Glucuronide

Cat. No.: B13856323
M. Wt: 620.6 g/mol
InChI Key: TZIBMGFJORCASO-UDMAREEUSA-N
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Description

Canagliflozin 2-Glucuronide is a metabolite of Canagliflozin, which is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Canagliflozin is primarily used in the treatment of type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby increasing glucose excretion through urine . This compound is formed through the glucuronidation process, where Canagliflozin is conjugated with glucuronic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Canagliflozin 2-Glucuronide involves the glucuronidation of Canagliflozin. This process typically requires the presence of UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a specific pH, usually around 7.4, and a temperature of 37°C .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using bioreactors that maintain optimal conditions for the enzymatic reaction. The process involves the continuous feeding of Canagliflozin and UDP-glucuronic acid into the bioreactor, with the product being continuously extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Canagliflozin 2-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. It can also undergo oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major product of the glucuronidation reaction is this compound itself. Oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Dapagliflozin 2-Glucuronide
  • Empagliflozin 2-Glucuronide
  • Ipragliflozin 2-Glucuronide

Uniqueness

Canagliflozin 2-Glucuronide is unique in its specific inhibition of SGLT2, which leads to a significant reduction in glucose reabsorption and an increase in urinary glucose excretion. Compared to other similar compounds, this compound has shown a distinct pharmacokinetic profile and efficacy in clinical studies .

Properties

Molecular Formula

C30H33FO11S

Molecular Weight

620.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,5S)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H33FO11S/c1-13-2-3-15(10-16(13)11-18-8-9-20(43-18)14-4-6-17(31)7-5-14)26-27(23(35)21(33)19(12-32)40-26)41-30-25(37)22(34)24(36)28(42-30)29(38)39/h2-10,19,21-28,30,32-37H,11-12H2,1H3,(H,38,39)/t19?,21-,22+,23?,24+,25-,26+,27?,28+,30-/m1/s1

InChI Key

TZIBMGFJORCASO-UDMAREEUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2C(C([C@@H](C(O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F

Origin of Product

United States

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